5-tert-butyl-2-methyl-pyridin-3-ylamine CAS number search
5-tert-butyl-2-methyl-pyridin-3-ylamine CAS number search
An In-Depth Technical Guide to 5-tert-butyl-2-methyl-pyridin-3-ylamine
Compound Identification and Physicochemical Profile
5-tert-butyl-2-methyl-pyridin-3-ylamine is a heterocyclic aromatic amine. The pyridine core, substituted with a bulky tert-butyl group, a methyl group, and a nucleophilic amino group, presents a unique combination of lipophilicity and hydrogen bonding capability, making it an attractive scaffold for medicinal chemistry.
Caption: Chemical Structure of 5-tert-butyl-2-methyl-pyridin-3-ylamine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₁₀H₁₆N₂ | Calculated |
| Molecular Weight | 164.25 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow or brown crystalline powder | [Extrapolated from similar compounds] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | [Extrapolated from similar compounds] |
| LogP | ~2.5 (Estimated) | Calculated |
| pKa (of amino group) | ~5-6 (Estimated) | [Extrapolated from aminopyridines] |
Proposed Synthesis and Mechanistic Rationale
The key challenge in synthesizing this molecule is the specific placement of the three substituents. A logical approach involves starting with a pre-functionalized pyridine and introducing the remaining groups sequentially. A potential route begins with 5-tert-butyl-2-methylpyridine, which can be synthesized via various methods.[1] The subsequent introduction of the amino group at the C-3 position is the critical step. Direct amination is often difficult; therefore, a nitration followed by reduction strategy is proposed.
Caption: Proposed two-step synthesis of 5-tert-butyl-2-methyl-pyridin-3-ylamine.
Mechanistic Insights:
-
Step 1: Nitration: The pyridine ring is generally deactivated towards electrophilic substitution. However, the presence of two electron-donating alkyl groups (methyl and tert-butyl) provides some activation. The nitration is directed to the C-3 position, which is meta to the ring nitrogen and ortho/para to the activating alkyl groups. The use of a strong nitrating mixture (fuming nitric acid and sulfuric acid) is necessary to overcome the inherent low reactivity of the pyridine ring.[2]
-
Step 2: Reduction: The resulting nitro-pyridine intermediate is then reduced to the target 3-amino derivative. This is a standard transformation that can be achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems like tin in hydrochloric acid.[3]
Applications in Medicinal Chemistry and Drug Discovery
Substituted aminopyridines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal components of drug candidates.
Key Therapeutic Areas:
-
Kinase Inhibitors: The aminopyridine core is a key structural feature in numerous kinase inhibitors used in oncology. The amino group can form critical hydrogen bonds within the ATP-binding pocket of kinases.
-
Central Nervous System (CNS) Agents: The pyridine moiety is a common feature in drugs targeting CNS disorders. The ability of the nitrogen atom to be protonated at physiological pH can aid in solubility and interactions with receptors.[5]
-
Anti-Infective Agents: Aminopyridine derivatives have been investigated for their antibacterial, antifungal, and antiviral properties.
-
Anti-Inflammatory Agents: Certain substituted aminopyridines have shown potent anti-inflammatory effects, for instance, through the inhibition of phosphodiesterase-4 (PDE4).[6]
Caption: Conceptual diagram of 5-tert-butyl-2-methyl-pyridin-3-ylamine as a drug scaffold interacting with a biological target.
Detailed Experimental Protocol (Prophetic)
The following is a prophetic, step-by-step protocol for the proposed synthesis. It should be optimized and validated by qualified personnel.
Step 1: Synthesis of 5-tert-butyl-2-methyl-3-nitropyridine
-
To a stirred, cooled (0 °C) solution of fuming sulfuric acid (20% SO₃), add 5-tert-butyl-2-methylpyridine (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, add fuming nitric acid (1.1 eq) dropwise at the same temperature.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired nitro compound.
Step 2: Synthesis of 5-tert-butyl-2-methyl-pyridin-3-ylamine
-
Dissolve the 5-tert-butyl-2-methyl-3-nitropyridine (1.0 eq) from the previous step in ethanol or methanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Heat the mixture to reflux (around 80 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Add a saturated solution of sodium bicarbonate to the residue until the pH is basic, and a precipitate of tin salts forms.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain the final product.
Safety, Handling, and Storage
While specific toxicity data for this compound is unavailable, a safety assessment can be made based on its functional groups (aromatic amine, pyridine).
-
Hazard Classification (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a certified respirator.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents.
-
Conclusion
5-tert-butyl-2-methyl-pyridin-3-ylamine represents a promising, albeit currently under-documented, chemical entity. Its structure embodies the key features of the aminopyridine scaffold that have proven highly successful in drug discovery. The synthetic route proposed herein is based on reliable and well-understood chemical transformations, offering a clear path for its preparation. For researchers in medicinal chemistry and drug development, this compound serves as a valuable building block for creating novel molecules with the potential for high biological activity and favorable pharmacokinetic properties.
References
- Grozinger, K. G., et al. (1995). A novel synthesis of nevirapine. Journal of Heterocyclic Chemistry, 32(1), 259-261.
- Chapman, N. B., et al. (1980). The preparation and properties of some substituted pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2398-2404.
- MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563.
- Girard, Y., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 545-549.
- Chem-Impex. (n.d.). 3-Amino-2-methylpyridine.
- Fluorochem. (n.d.). (r)-tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate.
- RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- ACS Publications. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 73(21), 8469–8472.
- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
- PMC. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(23), 2055-2072.
- JOCPR. (2012). Synthesis of some new 5- substituted of -aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
- BLDpharm. (n.d.). tert-Butyl (R)-3-((5-methylpyridin-2-yl)amino)pyrrolidine-1-carboxylate.
- Knight Chemicals Online. (n.d.). tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate.
- ResearchGate. (2015). Three reported methods (A)–(C) applied to the synthesis of five substituted 2-hydroxy-PPDs.
- CymitQuimica. (n.d.). 3-Amino-2-methylpyridine.
- SIOC Journals. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(6), 2185-2199.
- GalChimia. (2020). Easy Access to 2-Aminopyridines.
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
- ChemicalBook. (2025). 5-[N-(TERT-BUTOXYCARBONYL)AMINO]-2-CHLOROPYRIDINE.
- PubChem. (n.d.). 5-tert-Butyl-2-methylpyridine.
- PMC. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 145(1), 312–320.
- ResearchGate. (2013). tert-Butyl N-{[5-(5-oxohexanamido)
- ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis.
Sources
- 1. 5-tert-Butyl-2-methylpyridine | C10H15N | CID 13197540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
